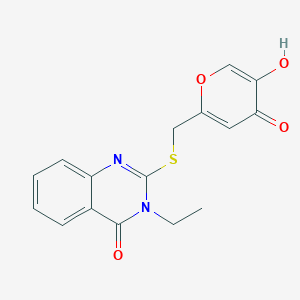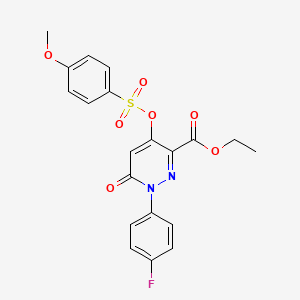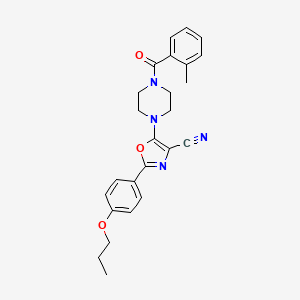![molecular formula C23H15ClF2N2O2 B2951843 (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone CAS No. 477711-66-3](/img/structure/B2951843.png)
(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone belongs to the class of organic compounds known as benzyl ethers. Its chemical structure consists of various functional groups that make it an interesting subject for chemical and pharmaceutical research. It contains a benzyl ether moiety, a pyrazole ring, and multiple halogen substitutions, which contribute to its potential biological and chemical reactivity.
Mechanism of Action
Target of Action
It has been found to exhibit potent in vitro antipromastigote activity , suggesting that it may target proteins or enzymes involved in the life cycle of promastigotes.
Mode of Action
It is likely that the compound interacts with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking . These interactions may lead to conformational changes in the target protein, altering its function and leading to the observed biological effects.
Biochemical Pathways
Given its antipromastigote activity , it is plausible that it interferes with essential biochemical pathways in promastigotes, such as those involved in DNA replication, protein synthesis, or energy metabolism.
Result of Action
The compound has been shown to exhibit potent in vitro antipromastigote activity This suggests that it may inhibit the growth and proliferation of promastigotes, potentially leading to their death
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: : This can be achieved via the chlorination of 2-chloro-6-fluorotoluene using chlorine in the presence of a suitable catalyst.
Synthesis of 3-(2-chloro-6-fluorobenzyl)phenol: : React 2-chloro-6-fluorobenzyl chloride with phenol in the presence of a base such as sodium hydroxide or potassium carbonate.
Construction of the pyrazole ring: : Use hydrazine or a substituted hydrazine to react with the 3-(2-chloro-6-fluorobenzyl)phenol derivative, forming the pyrazole ring.
Attachment of the (4-fluorophenyl)methanone group: : Perform a Friedel-Crafts acylation using an appropriate acylating agent such as (4-fluorophenyl)methanone.
Industrial Production Methods
Large-scale industrial production of this compound may employ continuous flow synthesis and automated reaction processes to ensure consistency and high yield. The use of high-pressure reactors and advanced purification techniques like chromatography could be applied to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzyl position or the phenolic moieties.
Reduction: : Reduction reactions may occur at the ketone group, converting it into corresponding alcohol derivatives.
Substitution: : The halogen atoms present on the benzyl and phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : Formation of corresponding aldehydes, ketones, or carboxylic acids depending on reaction conditions.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogen-substituted products.
Scientific Research Applications
The compound (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone has significant applications in various fields:
Chemistry
Catalysis: : Its structure can potentially be modified to act as a catalyst in certain organic reactions.
Material Science: : Used in the synthesis of new polymers or as a building block for advanced materials.
Biology
Biological Activity Studies: : Examination of its effects on biological pathways and organisms, including its potential as a fungicide or herbicide.
Medicine
Pharmaceutical Development: : Exploration as a lead compound or drug candidate, especially for conditions involving its target pathways.
Industry
Manufacturing: : May be used in the production of fine chemicals or specialty compounds.
Comparison with Similar Compounds
Similar Compounds
(3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone
(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone)
(3-{3-[(2-bromobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone)
Uniqueness
This compound's uniqueness lies in its specific halogen substitutions and the combination of its structural components, which might impart unique properties or biological activities not observed in similar compounds. The presence of chlorine and fluorine atoms in particular positions could influence its reactivity, bioavailability, and overall effectiveness in various applications.
There you go, a deep dive into (3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone. Let me know if there is anything specific you want to explore further!
Properties
IUPAC Name |
[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-20-5-2-6-21(26)19(20)14-30-18-4-1-3-16(13-18)22-11-12-28(27-22)23(29)15-7-9-17(25)10-8-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKUUZQDNMBDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(dimethylamino)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2951760.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2951762.png)




![N-(4-butylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951774.png)
![1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2951775.png)
![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)
![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)
![4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-Butenoic acid](/img/structure/B2951778.png)


![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)
